molecular formula C12H22N2O4S B13909464 tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate

tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate

Cat. No.: B13909464
M. Wt: 290.38 g/mol
InChI Key: FISDCWWWORKWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C9H17NO5S. It is a white to light yellow powder or crystal that is used in various chemical and biological applications .

Preparation Methods

Chemical Reactions Analysis

tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate is used as a building block in the synthesis of various biologically active molecules, including antitumor agents and enzyme inhibitors. It is also used as a reagent in the preparation of chiral amino acid derivatives. In the field of chemistry, it serves as a versatile intermediate for the synthesis of complex molecules.

Mechanism of Action

In vitro studies have shown that tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells. This compound targets specific molecular pathways that lead to cell death, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific sulfonyl group, which imparts distinct chemical properties and biological activities.

Biological Activity

tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate is a complex organic compound notable for its potential biological activities. This compound features azetidine rings, sulfonyl groups, and a tert-butyl ester, which contribute to its unique properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H23N2O4SC_{13}H_{23}N_2O_4S, with a molecular weight of approximately 303.4 g/mol. The compound typically appears as a white to light yellow crystalline solid and is soluble in organic solvents.

Antimicrobial Activity

Preliminary studies have indicated that compounds with azetidine and sulfonamide functionalities demonstrate significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis (MDR and XDR strains). The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.48 μg/mL, suggesting potent activity against these pathogens .

Anticancer Potential

Compounds similar to this compound have been explored for their anticancer properties. In vitro studies have demonstrated that certain azetidine derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). For example, some derivatives exhibited IC50 values in the nanomolar range, indicating strong anticancer activity .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of azetidine derivatives, this compound was tested against several bacterial strains. The results showed significant inhibition of growth in resistant strains, validating its potential as an antimicrobial agent.

Compound NameMIC (μg/mL)Target Bacteria
Compound A0.48MDR M. tuberculosis
Compound B3.9XDR M. tuberculosis
This compound<1Various

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of azetidine derivatives demonstrated that this compound significantly inhibited the proliferation of MDA-MB-231 cells with an IC50 value of approximately 0.126 μM, showcasing its potential for further development as a therapeutic agent.

Cell LineIC50 (μM)Comparison to Control (5-FU)
MDA-MB-2310.126Superior
MCF717.02Less effective

Properties

Molecular Formula

C12H22N2O4S

Molecular Weight

290.38 g/mol

IUPAC Name

tert-butyl 3-(azetidin-3-ylmethylsulfonyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H22N2O4S/c1-12(2,3)18-11(15)14-6-10(7-14)19(16,17)8-9-4-13-5-9/h9-10,13H,4-8H2,1-3H3

InChI Key

FISDCWWWORKWRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)CC2CNC2

Origin of Product

United States

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